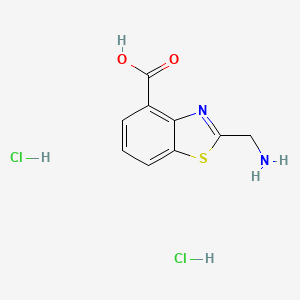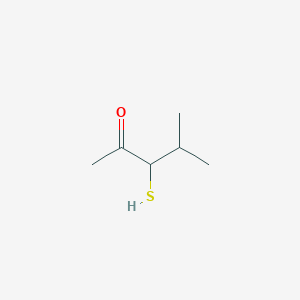
4-Methyl-3-sulfanylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-sulfanylpentan-2-one is a volatile thiol compound known for its potent aroma, often described as sulfurous with fruity notes. It is commonly found in various wines, contributing significantly to their aromatic profiles . This compound is also known for its presence in hops, which are used in brewing to impart distinct flavors to beer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-3-sulfanylpentan-2-one can be synthesized through several methods. One common approach involves the biotransformation of precursors such as cysteine and glutathione conjugates by yeast strains during fermentation . This process typically requires specific conditions, including controlled temperature and pH levels, to optimize the yield of the desired thiol compound.
Industrial Production Methods
In the industrial context, the production of this compound often involves the use of specialized yeast strains that can efficiently convert precursor compounds into the target thiol. This method is particularly prevalent in the wine and brewing industries, where the compound’s aromatic properties are highly valued .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-sulfanylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides, depending on the conditions.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
4-Methyl-3-sulfanylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study thiol-related reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.
Mécanisme D'action
The mechanism by which 4-Methyl-3-sulfanylpentan-2-one exerts its effects primarily involves its interaction with various enzymes and proteins. In yeast, for example, the compound is produced through the enzymatic cleavage of cysteine and glutathione conjugates by β-lyase . This process releases the volatile thiol, which then contributes to the aroma profile of the fermented product.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Sulfanylhexan-1-ol: Another volatile thiol with a fruity aroma, commonly found in wines and beers.
3-Sulfanylhexyl acetate: Known for its pleasant aroma, this compound is also a significant contributor to the flavor profiles of various beverages.
Uniqueness
4-Methyl-3-sulfanylpentan-2-one is unique due to its specific sulfurous and fruity aroma, which distinguishes it from other thiols. Its presence in both wine and beer highlights its versatility and importance in the beverage industry .
Propriétés
Numéro CAS |
75832-79-0 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
4-methyl-3-sulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
Clé InChI |
GVDXJPHOFKMDJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


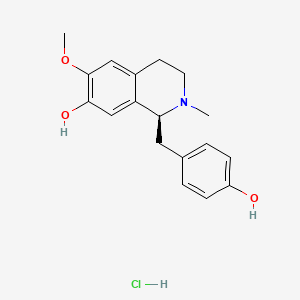
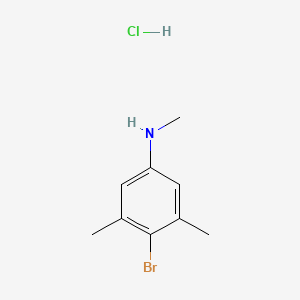
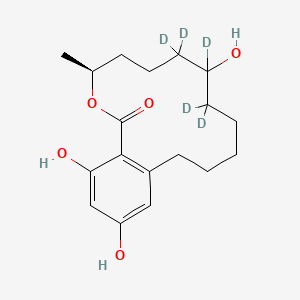
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
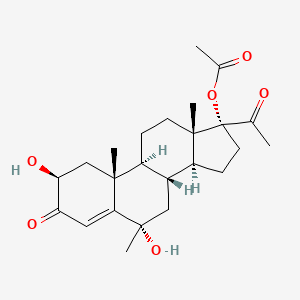
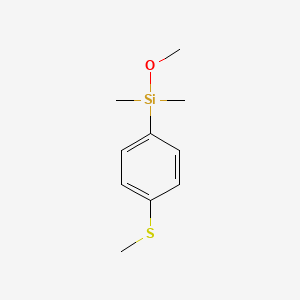

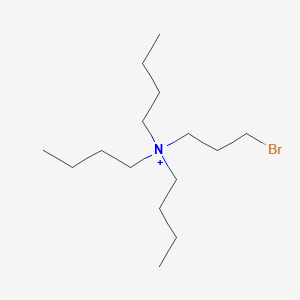
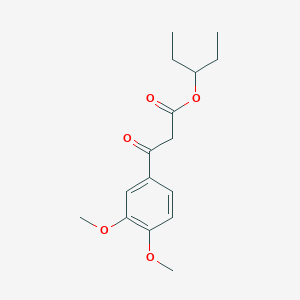
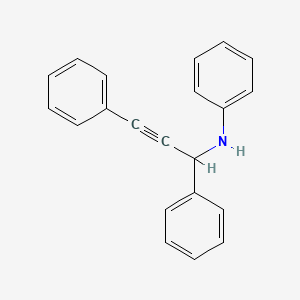

![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)

